6-Bromo-1-chloroisoquinoline-3-carboxylic acid is a heterocyclic compound characterized by its isoquinoline structure, which includes a bromine atom at the 6-position and a chlorine atom at the 1-position. The carboxylic acid group is located at the 3-position of the isoquinoline ring. This compound has a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol . It appears as a yellow solid and is moderately soluble in water, indicating its potential utility in various chemical applications.
6-Bromo-1-chloroisoquinoline-3-carboxylic acid exhibits notable biological activities. It has been identified as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are crucial for drug metabolism. This inhibition can impact pharmacokinetics and drug interactions . Additionally, its isoquinoline structure suggests potential activities against various biological targets, including anti-cancer properties and effects on neurotransmitter systems.
Several methods can be employed to synthesize 6-bromo-1-chloroisoquinoline-3-carboxylic acid:
The compound finds applications in various fields:
Interaction studies indicate that 6-bromo-1-chloroisoquinoline-3-carboxylic acid can interact with various enzymes and receptors due to its structural features. Its ability to inhibit cytochrome P450 enzymes suggests significant implications for drug-drug interactions and metabolic pathways. Further studies are warranted to elucidate its full interaction profile with biological systems .
Several compounds share structural similarities with 6-bromo-1-chloroisoquinoline-3-carboxylic acid. Below is a comparison highlighting their unique aspects:
Each compound's unique substituents influence its chemical behavior and biological activity, making them valuable in different research contexts.